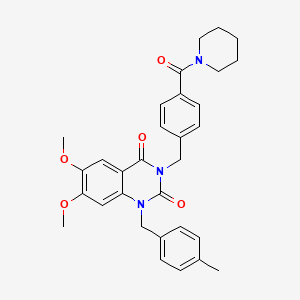
6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C31H33N3O5 and its molecular weight is 527.621. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C31H33N3O5, with a molecular weight of approximately 527.621 g/mol. Its structure includes significant functional groups that contribute to its biological activity.
Research indicates that quinazoline derivatives can act as inhibitors of specific enzymes involved in critical biological pathways. For instance, some studies have highlighted their role as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are crucial in DNA repair mechanisms. The inhibition of PARP-1 is particularly relevant in cancer therapy, especially for tumors with BRCA mutations .
Anticancer Activity
- PARP-1 Inhibition : The compound has been studied for its ability to inhibit PARP-1, which plays a significant role in DNA repair. In particular, derivatives similar to this compound have shown potent inhibitory effects with IC50 values in the low nanomolar range against cancer cell lines with BRCA mutations .
- Selectivity : The selectivity of the compound for cancer cells over normal cells has been a focus of research. For example, compounds derived from this structure selectively induced apoptosis in breast cancer cells while sparing normal cells .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. A related study indicated that certain quinazoline derivatives exhibited dual-binding capabilities at both the catalytic and peripheral sites of AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Structure-Activity Relationship (SAR)
The SAR studies conducted on quinazoline derivatives have revealed key insights into how modifications to the core structure affect biological activity. For instance:
Propriétés
IUPAC Name |
6,7-dimethoxy-1-[(4-methylphenyl)methyl]-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O5/c1-21-7-9-22(10-8-21)19-33-26-18-28(39-3)27(38-2)17-25(26)30(36)34(31(33)37)20-23-11-13-24(14-12-23)29(35)32-15-5-4-6-16-32/h7-14,17-18H,4-6,15-16,19-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSJASRUNOZOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














